molecular formula C15H20N2O5 B1405640 Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate CAS No. 1427460-20-5

Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate

Cat. No.: B1405640
CAS No.: 1427460-20-5
M. Wt: 308.33 g/mol
InChI Key: MYEYCTIXSCBCHF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the 5-position of the benzoate ring and a morpholine ring substituted with two methyl groups at the 2 and 6 positions

Scientific Research Applications

Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate typically involves the esterification of 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative.

    Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 2-(2,6-dimethylmorpholin-4-yl)-5-aminobenzoic acid.

    Hydrolysis: 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and morpholine moieties can interact with hydrophobic pockets in proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate: Similar structure but with a propanoate group instead of a benzoate group.

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Lacks the nitro and ester groups, making it less reactive in certain chemical reactions.

Uniqueness: Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.

Properties

IUPAC Name

ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-4-21-15(18)13-7-12(17(19)20)5-6-14(13)16-8-10(2)22-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEYCTIXSCBCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(OC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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